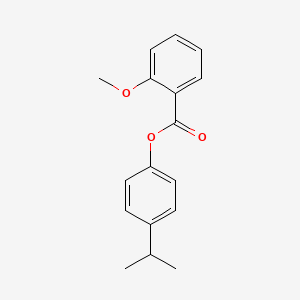

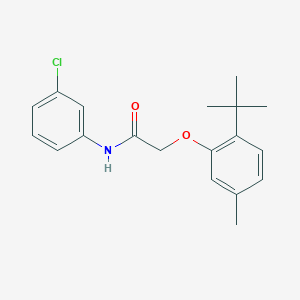

![molecular formula C13H11ClN2O4 B5593763 methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5593763.png)

methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate involves multiple steps, including the preparation of intermediates and the application of specific reagents to achieve the desired molecular architecture. Research indicates the use of methods that combine different chemical reactions to construct the isoxazole ring, followed by carbonylation and amination processes to introduce the benzoate group (Toplak, Svete, Stanovnik, & Grdadolnik, 1999).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its isoxazole ring, which is linked to a benzoate moiety through an amide bond. Studies utilizing X-ray crystallography have shown that the molecules exhibit specific spatial arrangements and intramolecular interactions, such as hydrogen bonding, which significantly influence their physical and chemical behaviors (Koca, Sert, Gümüş, Kani, & Çırak, 2014).

Chemical Reactions and Properties

Methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate participates in various chemical reactions, including nucleophilic substitutions and condensation reactions. These reactions are pivotal for its functionalization and the synthesis of derivatives with potential applications in different chemical fields. The presence of the isoxazole ring and the benzoate group allows for diverse chemical transformations, enhancing its utility as a precursor for more complex molecules (Soleimani & Zainali, 2011).

Physical Properties Analysis

The physical properties of methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. The compound typically exhibits solid-state characteristics at room temperature, with specific solubility profiles in organic solvents. These properties are crucial for its handling and application in synthetic procedures (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Properties Analysis

The chemical properties of methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate, including reactivity and stability, are defined by its functional groups. The amide linkage between the isoxazole ring and the benzoate moiety plays a significant role in its chemical behavior, affecting its reactivity towards acids, bases, and nucleophiles. These properties are essential for understanding its interactions and reactivity patterns in chemical syntheses (Kimura & Hourai, 2005).

Applications De Recherche Scientifique

Synthesis of Radiolabeled Compounds

Taylor et al. (1996) outlined a synthesis method for radiolabeled compounds using a derivative of methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate. This process involves the preparation of 4-amino[7-14C]benzoic acid followed by its coupling and reduction to yield a compound with significant specific activity, highlighting its potential in radiochemical applications (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Heterocyclic System Synthesis

Selič et al. (1997) demonstrated the use of a similar chemical structure in the synthesis of heterocyclic systems. Their work involved the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones among other compounds, showcasing the versatility of methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate derivatives in synthetic organic chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

Polymer Synthesis Applications

Kricheldorf and Thomsen (1992) explored the compound's utility in creating thermotropic polyesters, based on related chemical structures. They synthesized 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid from related compounds and utilized it to prepare various polyesters, indicating the role of such derivatives in developing materials with specific thermal properties (Kricheldorf & Thomsen, 1992).

Supramolecular Structures

Portilla et al. (2007) reported on the formation of hydrogen-bonded supramolecular structures from compounds structurally akin to methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate. Their studies on substituted 4-pyrazolylbenzoates led to discoveries about how variations in molecular structure could influence the dimensionality of hydrogen-bonded assemblies, suggesting potential applications in molecular engineering and crystallography (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[(4-chloro-3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4/c1-7-10(14)11(20-16-7)12(17)15-9-6-4-3-5-8(9)13(18)19-2/h3-6H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATQNMVIKYJIFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Cl)C(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenoxy)-6-methylpyridazine](/img/structure/B5593699.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5593707.png)

![3-methyl-N-[4-morpholin-4-yl-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5593710.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5593714.png)

![2-(3-methoxypropyl)-9-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593724.png)

![1,9-dioxaspiro[5.5]undec-4-yl{2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5593739.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5593777.png)

![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5593781.png)

![6-tert-butyl-2,3-dimethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B5593792.png)